molecular formula C11H14FNO B2832807 4-fluoro-N-methyl-N-propylbenzamide CAS No. 1184123-88-3

4-fluoro-N-methyl-N-propylbenzamide

Cat. No.: B2832807
CAS No.: 1184123-88-3
M. Wt: 195.237
InChI Key: AMSQIHIYMKBPSM-UHFFFAOYSA-N
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Description

4-Fluoro-N-methyl-N-propylbenzamide is a fluorinated benzamide derivative characterized by a benzene ring substituted with a fluorine atom at the para position (4-fluoro) and an N-methyl-N-propylamide group. This compound is structurally related to bioactive benzamides, which are often explored for their pharmacological properties, including enzyme inhibition or receptor modulation.

Properties

IUPAC Name

4-fluoro-N-methyl-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c1-3-8-13(2)11(14)9-4-6-10(12)7-5-9/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSQIHIYMKBPSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C)C(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184123-88-3
Record name 4-fluoro-N-methyl-N-propylbenzamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-methyl-N-propylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzoic acid, which is commercially available or can be synthesized from fluorobenzene through electrophilic substitution.

    Amidation Reaction: The 4-fluorobenzoic acid is then converted to 4-fluorobenzoyl chloride using thionyl chloride (SOCl2). This intermediate is then reacted with N-methyl-N-propylamine in the presence of a base such as triethylamine (Et3N) to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar steps but on a larger scale. The process would involve:

    Bulk Handling of Reactants: Large quantities of 4-fluorobenzoic acid and N-methyl-N-propylamine.

    Efficient Reaction Conditions: Optimized reaction conditions to maximize yield and minimize by-products.

    Purification: The final product would be purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-methyl-N-propylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine, though this typically requires strong reducing agents.

    Substitution: The fluorine atom on the benzene ring can participate in nucleophilic aromatic substitution reactions, especially under conditions that favor the displacement of the fluorine atom.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products

    Oxidation: Formation of 4-fluorobenzoic acid or other oxidized derivatives.

    Reduction: Formation of 4-fluoro-N-methyl-N-propylamine.

    Substitution: Formation of substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-N-methyl-N-propylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and as a ligand in receptor binding studies.

    Medicine: Investigated for its potential pharmacological properties, including its effects on various biological pathways.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-fluoro-N-methyl-N-propylbenzamide depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity to certain targets due to its electronegativity and ability to form strong hydrogen bonds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: Example 53 (from )

The compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53) shares key features with 4-fluoro-N-methyl-N-propylbenzamide:

  • Fluorine Substitution : Both compounds incorporate fluorine atoms on aromatic rings, which enhances electronegativity and metabolic stability.
  • Amide Functionality : Example 53 has an N-isopropylbenzamide group, while the target compound has N-methyl-N-propyl substitution. The branched alkyl groups in both cases may influence steric hindrance and lipophilicity.
  • Molecular Weight and Properties :
    • Example 53: Molecular weight = 589.1 g/mol; Melting Point (MP) = 175–178°C .
    • Hypothesized for this compound: Lower molecular weight (~210–220 g/mol) due to simpler substituents.
Table 1: Structural and Physical Comparison
Property This compound (Hypothesized) Example 53
Molecular Formula C₁₁H₁₄FNO C₃₀H₂₃F₂N₅O₃
Molecular Weight ~210–220 g/mol 589.1 g/mol
Fluorine Position(s) Para (C4) Ortho (C2) and chromene (C5)
Amide Substituents N-methyl, N-propyl N-isopropyl
Melting Point Not reported 175–178°C

Biological Activity

4-Fluoro-N-methyl-N-propylbenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. The presence of a fluorine atom, along with methyl and propyl groups, enhances its binding affinity to various biological targets, making it a potential candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H14FN1O1C_{11}H_{14}FN_{1}O_{1}, with a molecular weight of approximately 201.24 g/mol. Its structure can be summarized as follows:

  • Fluorine Atom : Influences chemical reactivity and biological interactions.
  • Methyl and Propyl Groups : Contribute to lipophilicity and steric effects.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly as an enzyme inhibitor and receptor modulator. Its potential applications include:

  • Anti-inflammatory Activity : The compound has shown promise in modulating inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific interactions with cellular targets.

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : Binding to active sites on enzymes, thereby altering their activity.
  • Receptor Modulation : Interacting with receptors to influence signaling pathways.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key features:

Compound NameStructural FeaturesUnique Aspects
4-Hydroxy-N-methylbenzamideHydroxyl group instead of fluorineKnown for diverse biological activities
3-Bromo-N-methylbenzamideBromine atom on the benzene ringExhibits different reactivity patterns
2-Amino-5-fluoro-N-methylbenzamideAmino group at position 2Potential interactions with specific enzymes

Case Studies

  • Anticancer Studies : In vitro assays have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism involves disruption of cell cycle progression and induction of apoptosis.
  • Inflammatory Response Modulation : Experimental models have shown that this compound can reduce pro-inflammatory cytokine levels, indicating its potential use in treating inflammatory diseases.

Synthesis and Optimization

The synthesis of this compound typically involves several organic reactions, often optimized for yield and purity. Common methods include:

  • N-alkylation Reactions : To introduce the propyl group.
  • Fluorination Techniques : To incorporate the fluorine atom effectively.

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